ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate
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Overview
Description
Indole derivatives are among the most important nitrogen-containing heterocyclic molecules, found extensively in biological systems which play a vital role in biochemical processes . The interesting chemical properties of indole have inspired chemists to design and synthesize a variety of indole derivatives .
Synthesis Analysis
The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . For example, one compound was prepared via reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux . Another compound was synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Molecular Structure Analysis
The structure of the synthesized compounds was assigned on the basis of elemental analysis, IR, 1H-NMR, mass spectral and X-ray data .
Chemical Reactions Analysis
In one study, 4-(1H-indol-3-yl)butanoate was sequentially transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods : The compound has been synthesized through various methods. For instance, Farghaly and Gomha (2012) detailed the preparation of a similar compound using 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux, highlighting a methodological approach for its synthesis (Farghaly & Gomha, 2012).
- Structural Assignments : Various techniques like elemental analysis, IR, 1H-NMR, and mass spectral data are utilized for structural assignment. The study by Farghaly and Gomha is an example of using these methods for structural determination (Farghaly & Gomha, 2012).
Chemical Transformations and Reactions
- Derivative Formation : Various studies have explored the formation of derivatives from ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, demonstrating the compound’s versatility in chemical transformations (Qing & Zhang, 1997).
- Novel Scaffolds and Inhibitors : The compound has been used in creating novel scaffolds, like in the study by Nazir et al. (2018), where it contributed to the development of potent urease inhibitors (Nazir et al., 2018).
Application in Organic Synthesis
- Synthesis of Quinolines and Pyridines : The compound has been used in the synthesis of diverse organic structures like quinolines and pyridines, as demonstrated in various studies (Darehkordi et al., 2018).
- Catalysis and Reaction Optimization : Studies have also focused on improving catalysis and reaction conditions using this compound, like in the research by Flury et al. (2022), which developed a new alkyne hydroarylation protocol (Flury et al., 2022).
Advanced Applications
- Medicinal Chemistry : Its application in medicinal chemistry is evident, particularly in synthesizing compounds with potential therapeutic effects, such as in the design of Schiff bases with antiproliferative activities (Tan et al., 2019).
- Marine Fungus Research : The compound has been isolated from marine fungi, indicating its natural occurrence and potential in natural product research (Sun et al., 2009).
Future Directions
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause significant changes . The specific changes caused by this compound would depend on the nature of its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-2-25-15(24)8-13(16(17,18)19)21-22-14(23)7-10-9-20-12-6-4-3-5-11(10)12/h3-6,9,20H,2,7-8H2,1H3,(H,22,23)/b21-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCSCZZCMCTKHO-BKUYFWCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC1=CNC2=CC=CC=C21)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CC1=CNC2=CC=CC=C21)/C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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